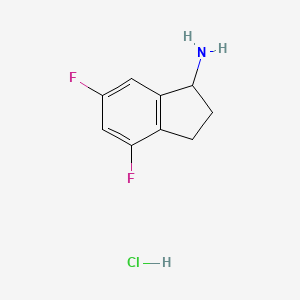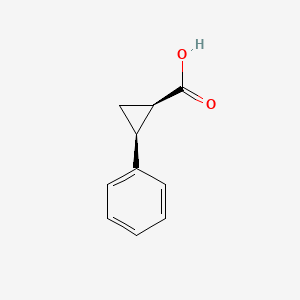
2-amino-7-fluoro-4-methylquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7-fluoro-4-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H8FN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
The synthesis of 2-amino-7-fluoro-4-methylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Amination and nitrile introduction:
Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
化学反应分析
2-amino-7-fluoro-4-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted quinoline derivatives.
科学研究应用
2-amino-7-fluoro-4-methylquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Materials Science: This compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 2-amino-7-fluoro-4-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The fluorine atom enhances its binding affinity and specificity to these targets.
相似化合物的比较
2-amino-7-fluoro-4-methylquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
2-amino-7-fluoroquinoline: Lacks the nitrile group, which may affect its reactivity and biological activity.
4-methylquinoline-3-carbonitrile: Lacks the amino and fluorine groups, which may reduce its effectiveness in certain applications.
7-fluoro-4-methylquinoline: Lacks the amino and nitrile groups, which may limit its use in medicinal chemistry.
The presence of the amino, fluorine, and nitrile groups in this compound makes it unique and versatile for various applications.
属性
CAS 编号 |
2137560-61-1 |
|---|---|
分子式 |
C11H8FN3 |
分子量 |
201.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




